(Heptafluoropropyl)trifluorooxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptafluoropropyl)trifluorooxirane, also known as 2,2,3-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)oxirane, is a fluorinated organic compound with the molecular formula C5F10O and a molecular weight of 266.04 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptafluoropropyl)trifluorooxirane typically involves the reaction of heptafluoropropyl iodide with trifluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a silver salt, to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Heptafluoropropyl)trifluorooxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
(Heptafluoropropyl)trifluorooxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of (Heptafluoropropyl)trifluorooxirane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s high fluorine content enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trifluoro-3-(heptafluoropropyl)oxirane: Shares similar structural features and chemical properties.
Heptafluoropropyl methyl ether: Another fluorinated compound with comparable applications in industry and research.
Uniqueness
(Heptafluoropropyl)trifluorooxirane is unique due to its specific combination of fluorine atoms and the oxirane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and selectivity .
Properties
CAS No. |
74942-19-1 |
---|---|
Molecular Formula |
C5F10O |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)oxirane |
InChI |
InChI=1S/C5F10O/c6-1(7,2(8,9)4(11,12)13)3(10)5(14,15)16-3 |
InChI Key |
HZTIKNWLZSIYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.